Pyrazolo[1,5-a]pyrimidin-3-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-4,11H,5H2 |
InChI Key |
XUWYGXAZXOQENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 3 Ylmethanol and Its Derivatives
Classical and Modern Approaches for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The construction of the fused pyrazolo[1,5-a]pyrimidine ring system is a well-established area of heterocyclic chemistry. The primary and most versatile strategy involves the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.
Cyclization Reactions with 5-Aminopyrazoles and 1,3-Biselectrophiles
The most dominant route for assembling the pyrazolo[1,5-a]pyrimidine skeleton involves the cyclocondensation reaction between 5-aminopyrazoles, acting as 1,3-bisnucleophilic systems, and various 1,3-biselectrophilic compounds. nih.gov This approach allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. nih.gov
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is the most frequently employed strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core. nih.gov This method is valued for its high tolerance of various functional groups and the use of readily available and inexpensive commercial reagents. nih.gov The reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. The reactions are typically conducted under acidic or basic conditions, with common solvents including ethanol (B145695) and acetic acid. nih.govekb.eg
A variety of 1,3-biselectrophiles can be utilized in this synthesis, each imparting a specific substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine ring.
Table 1: Examples of 1,3-Biselectrophiles and Resulting Pyrazolo[1,5-a]pyrimidines
| 1,3-Biselectrophile Type | Example Reagent | Resulting Substitution Pattern |
| β-Diketone | Acetylacetone (B45752) | Substituted at C-5 and C-7 |
| β-Ketoester | Ethyl Acetoacetate | Substituted at C-5 and C-7 (one being a hydroxyl group) |
| Malonic Acid/Esters | Diethyl Malonate | Dihydroxy-substituted at C-5 and C-7 |
| β-Enaminones | 3-(Dimethylamino)-1-aryl-prop-2-en-1-ones | Aryl-substituted at C-7 |
| Arylidenemalononitriles | Benzalmalononitrile | Amino-substituted at C-7, cyano at C-6, aryl at C-5 |
Microwave-assisted protocols have also been developed, often providing the desired products in high yields under solvent-free conditions in significantly reduced reaction times. ekb.eg
The reaction between a 5-aminopyrazole and a 1,3-biselectrophile can be formally considered a [3+3] annulation, where a three-atom fragment from the pyrazole (the N1 nitrogen, the C5 carbon, and the exocyclic amino nitrogen) combines with a three-carbon electrophilic unit to form the six-membered pyrimidine ring. nih.gov
While traditional methods often rely on thermal or acid/base-catalyzed conditions, modern synthetic approaches have explored the use of metal catalysis to facilitate such annulations. Copper-catalyzed reactions, in particular, are prominent in the synthesis of various nitrogen-containing heterocycles. For instance, protocols for synthesizing fused pyrazole systems from acyclic precursors have been developed utilizing copper(I) chloride in a click reaction-initiated cascade. nih.gov Although direct, broadly applicable Cu(II)-catalyzed [3+3] annulation methods specifically for the reaction of 5-aminopyrazoles with 1,3-dicarbonyls are still emerging, copper catalysis represents a significant area of ongoing research for promoting related cyclization and annulation reactions in heterocyclic synthesis.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural features of all reactants, offer a highly efficient and atom-economical approach to complex molecules. ias.ac.in Several MCR strategies have been successfully applied to the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, such as a β-dicarbonyl compound or malononitrile. ias.ac.in The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor in situ. ias.ac.in The 5-aminopyrazole then participates in a sequence of Michael addition and subsequent cyclocondensation to afford highly substituted pyrazolo[1,5-a]pyrimidine derivatives. These reactions can be performed under catalyst-free conditions or by using various catalysts to improve yields and reaction times. ias.ac.in
Modern MCRs have also incorporated transition metal catalysis. For example, rhodium-catalyzed MCRs of aldehydes, aminopyrazoles, and sulfoxonium ylides have been developed to produce a diverse range of substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov
Table 2: Selected Multicomponent Reaction Strategies
| Components | Catalyst/Conditions | Key Features |
| 5-Aminopyrazole, Aldehyde, β-Dicarbonyl Compound | Ethanol, reflux | Forms highly substituted dihydropyrazolo[1,5-a]pyrimidines which can be oxidized. ias.ac.in |
| 5-Aminopyrazole, Aldehyde, Malononitrile | Catalyst-free, green media (water/ethanol) | Efficient synthesis of 5-amino-pyrazolo[1,5-a]pyrimidines. |
| Aldehyde, 5-Aminopyrazole, Sulfoxonium Ylide | Rhodium complexes | Provides good to excellent yields for a variety of aldehydes. nih.gov |
Targeted Synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanol and its Precursors
The synthesis of the specific target molecule, this compound, requires methods that either build the core with the desired C-3 functionality already in place or, more commonly, allow for the selective functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine ring at the C-3 position.
Strategies for Introducing the Hydroxymethyl Group at C-3 Position
Direct introduction of a hydroxymethyl group onto the pyrazolo[1,5-a]pyrimidine core is challenging. Therefore, indirect, multi-step strategies are typically employed, which rely on the introduction of a precursor functional group at the C-3 position that can be readily converted to the desired hydroxymethyl group.
Two primary precursor strategies have proven effective:
Formylation followed by Reduction: The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly effective method for regioselectively introducing a formyl group (-CHO) at the C-3 position to yield a pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. researchgate.netijpcbs.com This aldehyde precursor can then be easily reduced to the corresponding primary alcohol, this compound, using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Reduction of a C-3 Carboxylate Ester: Another robust strategy involves the synthesis of a pyrazolo[1,5-a]pyrimidine bearing a carboxylic acid ester group (-COOR) at the C-3 position. This can be achieved by using a suitably substituted 1,3-dicarbonyl compound during the initial ring-forming cyclocondensation. The resulting ester can be reduced to the C-3 hydroxymethyl group. mdpi.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride (NaBH₄), are effective for this transformation. nih.govorganic-chemistry.org This approach has been successfully used in the synthesis of various 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine-3-ylmethanol derivatives. nih.gov
Table 3: Summary of Synthetic Routes to C-3 Hydroxymethyl Group
| Step 1: Precursor Formation | Reagents | Step 2: Conversion to Alcohol | Reagents |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Reduction of Aldehyde | NaBH₄ |
| Cyclocondensation | 5-Aminopyrazole, β-keto-γ-carboxylate | Reduction of Ester | LiAlH₄ or NaBH₄ |
These methods provide reliable and versatile pathways to this compound and its derivatives, enabling further exploration of this compound class.
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides and Related Intermediates
The synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are key precursors to this compound, often begins with the construction of a pyrazole ring bearing a carboxamide functional group. A common strategy involves the reaction of cyanoacetic acid with various amines in the presence of acetic anhydride (B1165640) to form substituted cyanoacetamides. These intermediates are then condensed with dimethylformamide dimethylacetal (DMF-DMA), and subsequent treatment with hydrazine (B178648) hydrate (B1144303) yields aminopyrazole carboxamides. These aminopyrazole derivatives can then undergo cyclization with appropriate reagents to form the desired pyrazolo[1,5-a]pyrimidine-3-carboxamides.
Another approach involves the reaction of 5-amino-N-aryl-1H-pyrazoles with reagents like acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives. The nature of the substituents on the final product can be varied by choosing different starting materials. For instance, the use of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate produces 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which serve as versatile intermediates.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of pyrazolo[1,5-a]pyrimidines. These advanced techniques often lead to shorter reaction times, higher yields, and easier work-up procedures compared to conventional methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidines, significantly accelerating reaction rates and often improving yields. nih.gov This technique has been successfully applied to the cyclocondensation reaction of 5-aminopyrazoles with β-enaminones under solvent-free conditions, leading to 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) within minutes. cdnsciencepub.com
The synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines can be achieved chemoselectively through the microwave-assisted condensation of isoflavones and 3-aminopyrazole. organic-chemistry.org This method highlights the ability of microwave energy to control reaction pathways and favor the formation of specific isomers. Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling, for the synthesis of substituted pyrazolo[1,5-a]pyrimidines can be efficiently conducted under microwave irradiation. rsc.org
| Reaction Type | Reactants | Microwave Conditions | Conventional Heating Conditions | Yield (Microwave) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|---|
| Cyclocondensation | 5-aminopyrazoles and β-enaminones | Solvent-free, 180°C, 2 min | Not specified | 88-97% | Not specified | cdnsciencepub.com |
| Condensation | Isoflavone and 3-aminopyrazole | Not specified | Conventional heating | Good | Good | organic-chemistry.org |
Ultrasonic Irradiation in Pyrazolo[1,5-a]pyrimidine Synthesis
Ultrasonic irradiation is another green chemistry technique that has been effectively employed in the synthesis of pyrazolo[1,5-a]pyrimidines. This method utilizes the energy of acoustic cavitation to promote chemical reactions, often leading to shorter reaction times and higher yields under milder conditions. The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in the presence of ethanol can be completed in just 5 minutes with satisfactory yields (61-98%) using ultrasound. thieme-connect.denih.gov
This methodology offers several advantages, including a simple procedure, easy work-up, and mild reaction conditions. thieme-connect.de Furthermore, a series of diversely substituted pyrazolo[1,5-a]pyrimidines with a CO2Et group at position-2 have been synthesized via the reaction of formylated active proton compounds with a carboxylate-substituted-3-aminopyrazole under ultrasonic irradiation in an aqueous ethanol medium. researchgate.net The use of a mild acid catalyst like KHSO4 in aqueous media under ultrasound has also been reported for the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives. rsc.org
Metal-Free and Oxidant-Free Methodologies
The development of metal-free and oxidant-free synthetic routes is a key goal in green chemistry to avoid the use of toxic and expensive reagents. An efficient protocol for the synthesis of novel aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives has been developed using a transition metal-free approach. This method utilizes readily available starting materials such as an aromatic aldehyde, acetophenone, and a 1H-pyrazolo derivative. mdpi.com
Furthermore, the synthesis of functionalized pyrazolo[1,5-a]pyridines has been achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature. nih.gov Although this example pertains to a related pyridine-fused system, the principles can be relevant for pyrimidine analogues. A straightforward approach to fluorinated pyrimido[1,2-b]indazole derivatives has also been reported via a metal/additive-free annulation with enaminones and 3-aminoindazoles.
Electrochemical Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines
While the direct electrochemical synthesis of the pyrazolo[1,5-a]pyrimidine core is not widely reported, electrochemical methods have been utilized for the post-synthetic functionalization of this heterocyclic system. Electrocatalysis has been mentioned as a sustainable condition for designing protocols for the C-H functionalization of pyrazolo[1,5-a]pyrimidines. This approach allows for the introduction of various functional groups at specific positions on the pre-formed pyrazolo[1,5-a]pyrimidine ring, avoiding the need for harsh chemical reagents.
Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is amenable to a variety of post-synthetic functionalization reactions, allowing for the introduction of diverse substituents and the fine-tuning of the molecule's properties. The pyrazole part of the fused ring system is generally more susceptible to electrophilic substitution than the pyrimidine part.
Common functionalization reactions include:
Halogenation: The pyrazolo[1,5-a]pyrimidine core can be readily halogenated. For instance, bromination can yield 3-bromo and 3,6-dibromo species. thieme-connect.de Oxidative C-H halogenation using sodium halides (NaX) as the halogenating agents and potassium persulfate (K2S2O8) as an oxidant can introduce halogens at the 3-position.
Nitration: The nitration of pyrazolo[1,5-a]pyrimidine is highly dependent on the reaction conditions. Using a mixture of nitric and sulfuric acids typically results in the formation of the 3-nitro derivative, whereas nitric acid in acetic anhydride can lead to the 6-nitro compound. thieme-connect.de
Formylation: The introduction of a formyl group is another possible modification.
Palladium-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl or alkynyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core. mdpi.com This allows for significant structural diversification.
These post-synthetic modifications are crucial for creating a wide range of derivatives from a common pyrazolo[1,5-a]pyrimidine scaffold, which is essential for applications such as drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine with a variety of coupling partners.
One of the most widely used palladium-catalyzed reactions in this context is the Suzuki-Miyaura cross-coupling. This reaction has been successfully employed for the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones, providing a convenient route to a range of 3-aryl derivatives. The reaction conditions can be optimized by carefully selecting the palladium catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions such as debromination. For instance, the use of PdCl2(PPh3)2 as a catalyst in the presence of Na2CO3 in dioxane at 110 °C has been explored, though optimization is often necessary to improve yields and prevent the formation of the debrominated product.
The Sonogashira coupling is another important palladium-catalyzed reaction that has been utilized to introduce alkyne moieties onto the pyrazolo[1,5-a]pyrimidine core. For example, 3-iodo pyrazolo[1,5-a]pyrimidines can be coupled with terminal alkynes to produce derivatives such as 2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine. nih.gov This reaction typically employs a palladium catalyst in the presence of a copper co-catalyst.
Furthermore, palladium catalysis has been instrumental in direct C-H/C-H cross-coupling reactions. This approach avoids the need for pre-functionalization of the pyrazolo[1,5-a]pyrimidine ring. For example, the use of Pd(OAc)2 as a catalyst and AgOAc as an oxidant allows for the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes, including thiophenes, benzothiophenes, thiazoles, furans, oxazoles, indoles, and imidazo[1,2-a]pyridines. nih.gov
The table below summarizes some examples of palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | PdCl2(PPh3)2, Na2CO3 | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | |
| Sonogashira | 3-Iodo-pyrazolo[1,5-a]pyrimidine | Terminal alkyne | Pd catalyst, Cu co-catalyst | 3-Alkynyl-pyrazolo[1,5-a]pyrimidine | nih.gov |
| C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine | Thiophene | Pd(OAc)2, AgOAc | 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | nih.gov |
C-H Functionalization Strategies (e.g., Chalcogenation)
An electrochemical, oxidant- and catalyst-free method has been developed for the regioselective C-H chalcogenation of pyrazolo[1,5-a]pyrimidines. ias.ac.in This technique utilizes an undivided cell with graphite (B72142) electrodes and TBABF4 as the supporting electrolyte. The reaction proceeds at room temperature via a radical cross-coupling mechanism, offering a rapid and environmentally friendly route to 3-selenyl and 3-sulfenyl pyrazolo[1,5-a]pyrimidines. A key advantage of this method is its atom economy, requiring only 0.5 equivalents of diaryl chalcogenides. The reaction demonstrates good to excellent yields with a variety of substituted pyrazolo[1,5-a]pyrimidines and diaryl diselenides. ias.ac.in
Visible light-promoted C-H selenylation of pyrazolo[1,5-a]pyrimidines has also been reported. This photocatalyst-free method provides another green and sustainable approach to C-Se bond formation at the C3 position. These C-H functionalization strategies offer a powerful and versatile platform for the synthesis of a wide range of functionalized pyrazolo[1,5-a]pyrimidines with potential applications in medicinal chemistry and materials science.
The following table provides examples of C-H chalcogenation of pyrazolo[1,5-a]pyrimidines.
| Reaction | Substrate | Reagent | Conditions | Product | Reference |
| Electrochemical Selenylation | Pyrazolo[1,5-a]pyrimidine | Diaryl diselenide | Graphite electrodes, TBABF4, room temp. | 3-(Arylselanyl)pyrazolo[1,5-a]pyrimidine | ias.ac.in |
| Electrochemical Sulfenylation | Pyrazolo[1,5-a]pyrimidine | Diaryl disulfide | Graphite electrodes, TBABF4, room temp. | 3-(Arylsulfanyl)pyrazolo[1,5-a]pyrimidine | ias.ac.in |
| Visible-Light Selenylation | Pyrazolo[1,5-a]pyrimidine | Diaryl diselenide | Visible light | 3-(Arylselanyl)pyrazolo[1,5-a]pyrimidine |
Click Chemistry Applications
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only byproducts that can be removed without chromatography. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has found applications in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
The introduction of diverse functional groups to the pyrazolo[1,5-a]pyrimidine core can be achieved through click chemistry, enhancing the structural diversity and biological activity of these compounds. acs.org This approach is particularly useful for linking the pyrazolo[1,5-a]pyrimidine moiety to other molecules, such as biomolecules or fluorescent tags. While the search results mention the application of click chemistry for introducing diverse functional groups, specific examples detailing the synthesis of this compound or its derivatives via this method are not explicitly provided in the given context. However, the general principle involves the introduction of an azide (B81097) or alkyne functionality onto the pyrazolo[1,5-a]pyrimidine ring, which can then undergo a click reaction with a complementary reaction partner.
Introduction of Diverse Functional Groups at Positions 2, 5, 6, and 7
The functionalization of the pyrazolo[1,5-a]pyrimidine core at positions 2, 5, 6, and 7 is crucial for modulating the biological activity and physicochemical properties of these compounds. A variety of synthetic methods have been developed to introduce diverse functional groups at these positions.
Position 2: The introduction of substituents at the 2-position can be achieved through various synthetic routes. For instance, 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination with phosphorus oxychloride. nih.gov The resulting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can then undergo further functionalization. Another approach involves the synthesis of 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol from the corresponding aminopyrazole derivative and diethyl malonate. nih.gov The hydroxyl groups can then be converted to other functionalities. The synthesis of (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol has been achieved by the reduction of the corresponding ethyl carboxylate using calcium chloride and sodium borohydride. mdpi.com
Positions 5 and 7: Positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amines and alkoxides. For example, in 5,7-dichloropyrazolo[1,5-a]pyrimidines, the chlorine atom at position 7 is more reactive towards nucleophilic substitution than the one at position 5. nih.gov This regioselectivity allows for the sequential introduction of different nucleophiles at these positions. A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles substituted with 7-amino, 7-substituted amino, and 5-substituted amino groups has been synthesized and evaluated for their antitumor activity. researchgate.net
Position 6: The introduction of functional groups at the 6-position is less common but can be achieved through specific synthetic strategies. For example, the synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been accomplished via a microwave-assisted, regioselective cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. acs.org
The table below provides an overview of methods for introducing functional groups at different positions of the pyrazolo[1,5-a]pyrimidine ring.
| Position | Method | Reagents/Conditions | Functional Group Introduced | Reference |
| 2 | Reduction of Ester | Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, CaCl2, NaBH4 | -CH2OH | mdpi.com |
| 5 & 7 | Nucleophilic Aromatic Substitution | 5,7-Dichloropyrazolo[1,5-a]pyrimidine, Morpholine (B109124), K2CO3 | Morpholinyl | nih.gov |
| 6 | Microwave-assisted Cyclization | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazoles | Aryldiazenyl | acs.org |
| 7 | Nucleophilic Aromatic Substitution | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, Hydrazine | Hydrazinyl | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in solution. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, the precise arrangement of atoms within the molecule can be determined.
Detailed studies on the pyrazolo[1,5-a]pyrimidine system have allowed for the unambiguous assignment of all proton and carbon signals. researchgate.net The chemical shifts of the protons on the heterocyclic core are characteristic; for instance, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the H-2 proton appears as a singlet at δ 8.50 ppm, while the H-6 proton is observed at δ 7.08 ppm. nih.gov The corresponding carbon atoms are also well-defined in the ¹³C NMR spectrum. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are crucial for confirming assignments, especially in complex derivatives. researchgate.net COSY spectra reveal proton-proton coupling networks, while HETCOR correlates directly bonded proton and carbon atoms, leaving no ambiguity in their assignment. researchgate.net Furthermore, long-range ¹³C-¹H coupling constants can provide valuable information about the connectivity across several bonds. researchgate.net These techniques have been so effective that they have been used to revise previous assignments in the parent pyrazolo[1,5-a]pyrimidine system. researchgate.net For the specific case of Pyrazolo[1,5-a]pyrimidin-3-ylmethanol, the presence of the hydroxymethyl group (-CH₂OH) would be confirmed by a characteristic singlet or doublet for the methylene (B1212753) protons (CH₂) and a broad, exchangeable signal for the hydroxyl proton (OH) in the ¹H NMR spectrum, along with a corresponding signal for the methylene carbon in the ¹³C NMR spectrum.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| H-2 | 8.50 (s) | 146.43 | Proton on the pyrazole (B372694) ring. |
| C-3 | - | 100.79 | Substituted carbon on the pyrazole ring. |
| C-3a | - | 147.00 | Bridgehead carbon. |
| C-5 | - | 162.29 | Substituted carbon on the pyrimidine (B1678525) ring. |
| H-6 | 7.08 (d, J=0.9 Hz) | 110.64 | Proton on the pyrimidine ring. |
| C-7 | - | 146.59 | Substituted carbon on the pyrimidine ring. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of pyrazolo[1,5-a]pyrimidine derivatives and confirming their elemental composition. nih.gov In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion ([M+H]⁺), which directly provides the molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. For example, the experimental m/z value for the [M+H]⁺ ion of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate was found to be 220.10, which closely matches the calculated value for the formula C₁₁H₁₃N₃O₂, confirming its elemental composition. nih.gov
Analysis of the fragmentation patterns produced by techniques like Electron Impact (EI) mass spectrometry can also provide structural information, revealing characteristic losses of functional groups that corroborate the proposed structure. sapub.org The stability of the pyrazolo[1,5-a]pyrimidine core is often reflected by the high intensity of the molecular ion peak. sapub.org
| Compound | Molecular Formula | Ion | Calculated m/z | Experimental m/z |
|---|---|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | C₁₁H₁₃N₃O₂ | [M+H]⁺ | 220.10 | 220.2 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in pyrazolo[1,5-a]pyrimidine derivatives by detecting the vibrational frequencies of their chemical bonds. nih.gov The resulting spectrum provides a molecular "fingerprint" that is characteristic of the compound. semanticscholar.org
The core pyrazolo[1,5-a]pyrimidine structure exhibits several characteristic absorption bands. These include aromatic C-H stretching vibrations (ν(=C-H)ar.), C=N and C=C stretching vibrations from the fused heterocyclic rings, and C-N stretching vibrations. semanticscholar.org The presence and position of substituents introduce new, identifiable peaks. For instance, an amino group (-NH₂) would show characteristic N-H stretching bands around 3300-3500 cm⁻¹. ekb.eg
For this compound, the most prominent and diagnostic feature in its IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the primary alcohol group. Additional key signals would include the aliphatic C-H stretching of the methylene group and a C-O stretching band, confirming the presence of the hydroxymethyl substituent.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group / Bond |
|---|---|---|
| 3426, 3275 | N-H Stretch | Amino group (-NH₂) |
| ~2922 | C-H Stretch | Aromatic C-H |
| ~1605 | C=C Stretch | Conjugated alkene (ring) |
| ~1551 | C=N Stretch | Imine/heterocyclic ring |
| ~1190 | C-N Stretch | Amine/heterocyclic ring |
| ~758 | C-H Bend | Aromatic C-H (out-of-plane) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of pyrazolo[1,5-a]pyrimidine derivatives in the solid state. nih.gov It provides an unambiguous three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and revealing the molecule's preferred conformation. researchgate.net
Crystallographic studies have confirmed the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system. researchgate.net The analysis extends beyond the individual molecule to the entire crystal packing, elucidating the network of intermolecular interactions that stabilize the crystal structure. These interactions can include classical hydrogen bonds, weaker C-H···N interactions, and π-π stacking between the aromatic rings. researchgate.net For example, in a study of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine derivatives, various intermolecular forces such as Cl···N and π–π interactions between pyrazole and pyrimidine rings were found to be crucial in reinforcing the crystal structure. researchgate.net
This technique is particularly powerful for resolving ambiguities that may arise from spectroscopic data alone, such as distinguishing between different isomers. The detailed structural information obtained from X-ray analysis is invaluable for structure-activity relationship (SAR) studies and for understanding how these molecules interact with biological targets. nih.govmdpi.com
| Interaction Type | Description |
|---|---|
| Halogen Bonding (e.g., Br···Cl, Cl···N) | Noncovalent interaction involving a halogen atom as an electrophilic species. |
| Hydrogen Bonding (e.g., C–H···N) | An electrostatic attraction between a hydrogen atom and an electronegative atom like nitrogen. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| van der Waals Forces | General intermolecular forces that contribute to the overall stability of the crystal packing. |
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol and Its Analogues
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in elucidating the electronic structure and photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These methods provide a balance between computational cost and accuracy, making them well-suited for studying relatively large organic molecules.
DFT calculations have been widely employed to investigate the electronic properties of the pyrazolo[1,5-a]pyrimidine core. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the electronic transition characteristics of these molecules. In many pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is typically localized on the electron-rich pyrazole (B372694) moiety, while the LUMO is distributed over the electron-deficient pyrimidine (B1678525) ring. This spatial separation of the frontier molecular orbitals is a key feature of this heterocyclic system.
The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller Egap suggests higher reactivity and is often associated with the molecule's ability to participate in charge transfer processes. DFT calculations have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the Egap. For instance, the introduction of electron-donating groups (EDGs) tends to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level, both leading to a reduction in the Egap.
A review of computational studies on pyrazolo[1,5-a]pyrimidine derivatives highlights the use of DFT at levels like B3LYP/6−311+G** to calculate HOMO and LUMO energies, which helps in understanding intramolecular charge transfer. researchgate.net The molecular electrostatic potential (MEP) maps generated from DFT calculations provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of a Phenylpyrazolo[1,5-a]pyrimidine Derivative (Illustrative data based on findings for analogues)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| Energy Gap (Egap) | 3.7 eV |
| Dipole Moment | 2.5 D |
TD-DFT is a powerful tool for predicting the photophysical properties of molecules, including their absorption and emission spectra. For pyrazolo[1,5-a]pyrimidine-based fluorophores, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λabs) and emission (λem). These calculations reveal that the electronic transitions are often dominated by HOMO-to-LUMO transitions, which possess a significant π-π* character.
A comprehensive theoretical-experimental study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their tunable photophysical properties are influenced by substituents at position 7. rsc.org Electron-donating groups at this position were found to enhance both absorption and emission intensities. rsc.org The calculated absorption and emission wavelengths are generally in good agreement with experimental data, validating the predictive power of the TD-DFT approach for this class of compounds.
Furthermore, theoretical calculations can provide insights into the quantum yields of fluorescence (ΦF). While direct and precise prediction of quantum yields is challenging, TD-DFT can help in understanding the factors that influence non-radiative decay pathways. By analyzing the nature of the excited states and the potential for intersystem crossing or internal conversion, researchers can qualitatively predict trends in quantum yields for a series of related compounds. For example, rigidifying the molecular structure is a common strategy to increase quantum yield by reducing non-radiative decay through vibrational relaxation.
Many pyrazolo[1,5-a]pyrimidine derivatives exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. TD-DFT calculations are crucial for characterizing the nature and extent of ICT. By analyzing the changes in electron density distribution between the ground and excited states, it is possible to confirm the occurrence of ICT.
In pyrazolo[1,5-a]pyrimidines, the pyrazole ring often acts as the electron donor, while the pyrimidine ring serves as the electron acceptor. The presence of additional donor or acceptor substituents can further enhance this ICT character. For instance, an EDG at the 7-position can increase the electron density on the pyrazole moiety, facilitating charge transfer to the pyrimidine ring upon excitation. This ICT process is often responsible for the solvatochromic behavior of these fluorophores, where the emission wavelength shifts with the polarity of the solvent. TD-DFT calculations in different solvent models can simulate this effect and provide a deeper understanding of the underlying photophysics.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are pivotal in the rational design of pyrazolo[1,5-a]pyrimidine-based therapeutic agents. These methods allow for the prediction of how these molecules might interact with biological targets, guiding the synthesis of more potent and selective compounds.
Pharmacophore modeling is a ligand-based drug design approach that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For pyrazolo[1,5-a]pyrimidine analogues, pharmacophore models have been developed based on a set of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is generated, it can be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity. This approach has been successfully applied in the discovery of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases. For example, in the development of PI3Kδ inhibitors, the pyrazolo[1,5-a]pyrimidine core served as a key scaffold, with modifications at different positions to optimize interactions with the target enzyme. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is extensively used to study the interactions of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets. Docking simulations can provide valuable insights into the binding mode of a ligand, the key amino acid residues involved in the interaction, and the binding affinity.
For instance, molecular docking studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents targeting enzymes like cyclin-dependent kinases (CDKs). ekb.eg These studies have revealed that the pyrazolo[1,5-a]pyrimidine scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The substituents on the core structure are then positioned to occupy specific pockets within the active site, contributing to the potency and selectivity of the inhibitor. In the discovery of novel aryl hydrocarbon receptor (AHR) antagonists, a pyrazolo[1,5-a]pyrimidine-based antagonist was identified through homology model-based virtual screening and its binding mode was further analyzed using docking. rsc.org
Molecular docking has also been instrumental in understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives. By comparing the docking poses and scores of a series of analogues, researchers can rationalize why certain modifications lead to an increase or decrease in biological activity. This information is invaluable for the iterative process of lead optimization in drug discovery. For example, docking simulations of fluorinated pyrazolo[1,5-a]pyrimidines with the active site of the 1Y8Y enzyme indicated good hydrogen bond interactions, correlating with their observed anticancer activity. ekb.eg
Table 2: Key Interactions of a Pyrazolo[1,5-a]pyrimidine Ligand with a Kinase Active Site (Illustrative) (Based on common findings in docking studies of analogues)
| Ligand Moiety | Interacting Residue | Interaction Type |
|---|---|---|
| Pyrimidine N1 | Valine | Hydrogen Bond |
| Pyrazole N7 | Leucine | Hydrogen Bond |
| 3-Methanol -OH | Aspartate | Hydrogen Bond |
| Phenyl Ring (analogue) | Phenylalanine | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational framework to correlate the physicochemical properties of a series of compounds with their biological activities. For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR analyses have been instrumental in elucidating the structural requirements for potent inhibitory activity against various protein kinases. researchgate.net These studies translate structural features into numerical descriptors, which are then used to build mathematical models that predict the activity of novel analogues.
A notable three-dimensional QSAR (3D-QSAR) analysis was conducted on a series of 111 pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A. nih.gov The study utilized the comparative molecular similarity indices analysis (CoMSIA) method, which resulted in a statistically robust model. nih.gov The optimal CoMSIA model incorporated steric, hydrophobic, and hydrogen-bond donor fields and demonstrated effective internal and external predictive power. nih.gov The contour maps generated from this analysis provided detailed insights into the structural modifications that could enhance or diminish inhibitory activity. nih.gov
Table 1: Summary of 3D-QSAR Findings for Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitors
| Substitution Position | Favorable Features for Activity | Unfavorable Features for Activity |
|---|---|---|
| R1 | Bulky substituents | H-bond donor groups |
| R2 | Hydrophobic groups | --- |
| R3 | Large and hydrophilic groups; close H-bond donor moiety | Distal H-bond donor moiety |
| R4 | Bulky and hydrophobic features | --- |
| Position 7 | N-aryl substitution is crucial for boosting activity | --- |
Data sourced from an in silico exploration of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. nih.gov
In another study focusing on Pim-1 and Pim-2 kinase inhibitors, a QSAR model was developed for 53 pyrazolo[1,5-a]pyrimidine compounds using a stepwise multiple linear regression (S-MLR) technique. researchgate.net This analysis highlighted the significance of different types of molecular descriptors in explaining the compounds' potency and selectivity. For instance, eigenvalue-based descriptors and descriptors related to atomic properties like partial charge were found to be important in explaining the selectivity for Pim-1 over Pim-2. researchgate.net These QSAR models serve as predictive tools, guiding the rational design of new analogues with improved potency and selectivity, thereby reducing the need for extensive trial-and-error synthesis and screening. researchgate.net
Virtual Screening for Identification of Potent Analogues
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. rsc.orgnih.govnih.gov This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold to discover novel and potent analogues for various therapeutic targets.
One successful application involved a homology model-based high-throughput virtual screening to identify novel antagonists for the aryl hydrocarbon receptor (AHR), a promising target in cancer therapy. rsc.org This screening identified a pyrazolo[1,5-a]pyrimidine-based compound with an initial half-maximal inhibitory concentration (IC50) of 650 nM. rsc.org This hit compound served as a starting point for systematic optimization, ultimately leading to analogues with low nanomolar antagonistic potency. rsc.org
Similarly, a virtual screening strategy was employed to discover new inhibitors for Pim-1 kinase, a protein involved in oncogenic processes. nih.gov The screening of a large compound library identified a pyrazolo[1,5-a]pyrimidine hit that possessed an initial potency of 52 μM against Pim-1. nih.gov Although modest, this hit provided a novel chemical scaffold that was distinct from other known Pim-1 inhibitors and was subsequently optimized to yield compounds with nanomolar inhibitory activity. nih.gov
Pharmacophore modeling combined with molecular docking is another common virtual screening workflow. This strategy was used to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of InhA (enoyl-ACP reductase), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov By generating a pharmacophore model from known inhibitors, researchers screened the Zinc and Minimaybridge databases to retrieve new hit molecules, which were then designed, synthesized, and confirmed to have strong anti-tubercular activities. nih.gov
Table 2: Examples of Virtual Screening for Potent Pyrazolo[1,5-a]pyrimidine Analogues
| Therapeutic Target | Screening Method | Outcome |
|---|---|---|
| Aryl Hydrocarbon Receptor (AHR) | Homology Model-Based Screening | Identification of a hit with IC50 = 650 nM, leading to optimized analogues with IC50 = 31 nM. rsc.org |
| Pim-1 Kinase | Library Screening | Identification of a hit compound with 52 μM potency, serving as a starting point for lead optimization. nih.gov |
| InhA (Tuberculosis) | Pharmacophore Modeling & Docking | Identification of novel hit molecules from Zinc and Minimaybridge databases with potent anti-tubercular activity. nih.gov |
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. Density Functional Theory (DFT) is a particularly valuable tool for studying reaction pathways, transition states, and the stability of intermediates and products. researchgate.net
The most common synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent. nih.govresearchgate.net Computational studies have been conducted to elucidate the mechanistic details of these cyclizations. These studies often focus on determining the regioselectivity of the reaction, which is a critical aspect when unsymmetrical reagents are used. nih.gov
For example, theoretical investigations using DFT have been performed to compare the energy profiles for the formation of different possible isomers. researchgate.net By calculating the total energies, relative energies, and Gibbs free energies of different tautomers and conformers, researchers can predict which regioisomer is thermodynamically more stable. researchgate.net One study focused on the tautomers of pyrazolo[3,4-d]pyrimidine, a related scaffold, and used DFT calculations to show that the N1-regioisomer had a lower energy than the N2-isomer, indicating it as the more stable product. researchgate.net
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal information about charge transfer within the molecules during the reaction. researchgate.net These computational approaches allow chemists to understand the underlying electronic factors that control the reaction outcome, complementing experimental findings and enabling the prediction of reaction pathways for new substrates. researchgate.netnih.gov
Table 3: Application of Computational Methods in Mechanistic Studies
| Computational Method | Focus of Study | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Tautomer and conformer stability | Prediction of the most stable regioisomer (e.g., N1 vs. N2). researchgate.net |
| DFT (B3LYP/6-31G )** | Reaction energy profiles | Calculation of energy barriers and relative Gibbs free energy for different reaction pathways. researchgate.net |
| HOMO-LUMO Analysis | Electronic structure | Understanding intramolecular charge transfer during the cyclization process. researchgate.net |
Biological Activity Mechanisms and Preclinical Research of Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol Derivatives
Modulation of Protein Kinase Activity
Derivatives of pyrazolo[1,5-a]pyrimidin-3-ylmethanol have emerged as significant modulators of protein kinase activity, a key area in preclinical research for various diseases, particularly cancer. The intrinsic structural characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) core make it a highly adaptable framework for designing potent and selective kinase inhibitors.
Pyrazolo[1,5-a]pyrimidines as Privileged Scaffolds for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine structure is widely recognized as a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. nih.govbenthamdirect.commdpi.com This designation stems from its fused bicyclic heterocyclic system, which is a bioisostere of adenine (B156593), the purine (B94841) base in ATP. nih.gov This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to effectively interact with the ATP-binding pocket of a wide range of protein kinases, which are pivotal regulators of cellular signaling pathways. nih.govnih.gov
The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. nih.gov This adaptability has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based compounds with potent inhibitory effects on kinases implicated in cancer and other diseases. nih.govrsc.org The scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site is a key determinant of its inhibitory potential. nih.gov Consequently, this framework has been instrumental in the creation of both targeted and multi-kinase inhibitors, some of which have advanced into clinical trials. benthamdirect.comnih.gov
ATP-Competitive and Allosteric Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their kinase inhibitory effects through ATP-competitive mechanisms. nih.gov Given their structural resemblance to the adenine core of ATP, these compounds can directly compete with endogenous ATP for binding to the active site of the kinase. nih.govnih.gov This mode of action effectively blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascades that are often dysregulated in diseases like cancer.
While ATP-competitive inhibition is the predominant mechanism, the pyrazolo[1,5-a]pyrimidine scaffold has also been incorporated into allosteric inhibitors. nih.gov Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors target other, less conserved sites on the kinase. This can lead to higher selectivity for a particular kinase, as allosteric sites tend to be more structurally diverse among different kinases. nih.gov This dual capability for both ATP-competitive and allosteric inhibition underscores the versatility of the pyrazolo[1,5-a]pyrimidine framework in designing kinase modulators with diverse mechanisms of action. nih.gov
Inhibition of Specific Kinase Targets:
The broad applicability of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors targeting a variety of specific protein kinases.
Cyclin-Dependent Kinases (CDKs) (e.g., CDK2, CDK1)
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govlookchem.com Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs. For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated high potency against CDK2 and CDK1. nih.govlookchem.com Dinaciclib, another compound with a pyrazolo[1,5-a]pyrimidine core, also inhibits multiple CDKs by occupying the ATP-binding site. nih.gov The inhibition of these kinases leads to cell cycle arrest and can induce apoptosis in cancer cells.
Table 1: Inhibition of Cyclin-Dependent Kinases by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nmol/L) |
|---|---|---|
| BS-194 | CDK2 | 3 |
| BS-194 | CDK1 | 30 |
| BS-194 | CDK5 | 30 |
| BS-194 | CDK9 | 90 |
Tropomyosin Receptor Kinases (Trks) (e.g., TrkA, TrkB, TrkC)
Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a vital role in neuronal development and function. nih.govmdpi.com Gene fusions involving the NTRK genes, which encode for Trk proteins, are oncogenic drivers in a variety of solid tumors. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of Trk inhibitors. nih.govmdpi.com Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature this core structure. mdpi.comresearchgate.net
Researchers have synthesized and evaluated numerous pyrazolo[1,5-a]pyrimidine derivatives for their Trk inhibitory activity. For example, a series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed to overcome clinical resistance to second-generation Trk inhibitors. nih.gov Another study reported a series of picolinamide-substituted derivatives with potent TrkA inhibition. mdpi.com
Table 2: Inhibition of Tropomyosin Receptor Kinases by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Series | Target Kinase | Key Findings |
|---|---|---|
| Picolinamide-substituted derivatives | TrkA | Compounds 8 and 9 showed excellent enzymatic inhibition with IC50 values of 1.7 nM each. mdpi.com |
| 3-Carboxamide-linked derivatives | TrkA | Compounds 10 and 11 emerged as potent inhibitors with IC50 values of 0.2 nM and 0.4 nM, respectively. nih.gov |
RAF/MEK/ERK Pathway Kinases (e.g., B-Raf, MEK)
The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in the BRAF gene, are common in various cancers, including melanoma. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of kinases within this pathway. nih.govrsc.org
Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. nih.gov Structure-activity relationship studies have been conducted to optimize their biochemical profiles. nih.gov The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK are particularly relevant in the context of melanoma treatment. nih.govrsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Larotrectinib |
| Entrectinib |
| Dinaciclib |
PI3K Isoforms (e.g., PI3Kδ, PI3Kγ)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial for cellular processes like proliferation, differentiation, and survival. nih.gov Particular focus has been placed on the δ and γ isoforms, which are primarily expressed in hematopoietic cells and are key regulators of the immune system. nih.govresearchgate.net Dual inhibition of PI3Kγ and PI3Kδ is considered a promising therapeutic strategy, especially in cancer immunotherapy, for its potential to modulate the tumor microenvironment. researchgate.netnih.gov
Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine-based compounds, leading to the identification of highly potent and selective inhibitors. For instance, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines demonstrated IC50 values in the low nanomolar range with high selectivity for the PI3Kδ isoform. nih.gov The lead compound from this series, CPL302253, exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov In another study, optimization of a pyrazolo[1,5-a]pyrimidine core led to the discovery of CPL302415, a benzimidazole (B57391) derivative with an IC50 of 18 nM for PI3Kδ and excellent selectivity over other isoforms (79-fold vs PI3Kα, 1415-fold vs PI3Kβ, and 939-fold vs PI3Kγ). mdpi.com
Similarly, pyrazolopyridine derivatives, a closely related scaffold, have yielded potent dual PI3Kγ/δ inhibitors. nih.gov Compound 20e (IHMT-PI3K-315) from this series showed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. nih.gov This compound also effectively inhibited the phosphorylation of the downstream target AKT in cellular assays, with EC50 values of 0.028 µM and 0.013 µM for PI3Kγ and PI3Kδ-mediated pathways. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in developing targeted therapies for immune-mediated diseases and cancer. nih.govresearchgate.net
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound | Target Isoform(s) | IC50 / EC50 | Selectivity Profile | Reference |
|---|---|---|---|---|
| CPL302253 | PI3Kδ | IC50 = 2.8 nM | Highly selective for PI3Kδ | nih.gov |
| CPL302415 | PI3Kδ | IC50 = 18 nM | PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939 | mdpi.com |
| 20e (IHMT-PI3K-315) | PI3Kγ / PI3Kδ | IC50 = 4.0 nM (γ), 9.1 nM (δ) | Potent dual inhibitor | nih.gov |
| 15u (IHMT-PI3K-455) | PI3Kγ / PI3Kδ | Potent in biochemical and cellular assays | Potent dual inhibitor, repolarizes M2 macrophages | researchgate.net |
Other Key Kinases (e.g., CK2, EGFR, Pim-1, RET, JAK1, ALK2)
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile template for developing inhibitors against a wide range of protein kinases beyond PI3K. rsc.orgnih.gov This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding pocket of various kinases. nih.govbiorxiv.org
Casein Kinase 2 (CK2): Optimization of pyrazolo[1,5-a]pyrimidines has led to the development of highly potent and selective CK2 inhibitors. biorxiv.orgnih.gov CK2 is a serine/threonine kinase implicated in cancer due to its role in cell growth, proliferation, and survival. nih.gov A macrocyclic derivative, IC19 (32), and its ring-opened analogue, IC20 (31), showed excellent potency, with IC20 having a KD of 12 nM and exclusive selectivity for CK2 in kinome-wide screens. biorxiv.orgnih.gov
Pim-1 Kinase: Pim-1 is another serine/threonine kinase that is an attractive target in oncology. nih.gov Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors. rsc.orgnih.gov Starting from a virtual screening hit with micromolar potency, optimization led to analogues with nanomolar inhibitory activity against Pim-1. nih.gov These compounds were also found to be highly selective when tested against a large panel of oncogenic kinases. nih.gov
EGFR, RET, JAK1, and ALK2: The pyrazolo[1,5-a]pyrimidine framework has been successfully utilized to target other kinases significant in cancer biology. rsc.orgbiorxiv.org Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), which is crucial in non-small cell lung cancer. rsc.orgnih.gov The scaffold has also been explored for developing inhibitors of RET, JAK1 (pseudokinase domain), and ALK2, demonstrating its broad applicability in kinase inhibitor design. biorxiv.org
In Vitro Enzyme Assays and Kinome-Wide Selectivity Profiling
The evaluation of pyrazolo[1,5-a]pyrimidine derivatives relies heavily on a combination of direct enzyme inhibition assays and broad selectivity profiling to determine potency and specificity. rsc.orgresearchgate.net
In Vitro Enzyme Assays: Biochemical assays are the first step in characterizing the inhibitory potential of new compounds. For CK2 inhibitors, for example, researchers have used the ADP-Glo™ kinase assay to measure enzyme activity and determine IC50 values against human recombinant CK2. nih.gov Differential scanning fluorimetry (DSF) is another rapid and sensitive method used to identify potent CK2 inhibitors by measuring shifts in the thermal denaturation temperature (Tm) of the target kinase upon compound binding. biorxiv.org
Kinome-Wide Selectivity Profiling: To understand the specificity of these inhibitors, they are often screened against large panels of kinases. This kinome-wide profiling is crucial to identify potential off-target effects that could lead to toxicity or provide opportunities for polypharmacology. rsc.orgnih.gov Companies like DiscoverX/Eurofins offer services where compounds are tested against hundreds of kinases. biorxiv.orgbiorxiv.org For example, the CK2 inhibitor IC20 (31) was found to be exclusively selective for CK2 in such a screen. biorxiv.orgnih.gov Similarly, a highly selective Pim-1 inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold was identified through profiling against 119 oncogenic kinases, with its selectivity quantified using a selectivity score (S(50) = 0.14). nih.gov These comprehensive screens provide a detailed understanding of a compound's interaction landscape across the human kinome. biorxiv.orgnih.gov
Cellular Target Engagement Assays (e.g., NanoBRET™)
While in vitro assays confirm direct enzyme inhibition, cellular target engagement assays are essential to verify that a compound can enter a cell and bind to its intended target in a physiological context. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology is a widely used method for this purpose. biorxiv.orgnih.gov
This assay measures the proximity of a fluorescently labeled tracer, which binds to the kinase of interest, and a nanoluciferase-tagged version of the kinase. An inhibitor compound competes with the tracer, causing a decrease in the BRET signal, which allows for the quantification of target engagement in living cells. biorxiv.org
Studies on pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors have successfully used NanoBRET™ target engagement assays to confirm cellular activity. The potent in vitro inhibitors IC19 (32) and IC20 (31) demonstrated robust cellular activity in the single-digit micromolar range in these assays. biorxiv.org Similarly, macrocyclic derivatives targeting the AP2-associated kinase (AAK1) showed EC50 values in the low nanomolar range in NanoBRET™ assays, confirming their ability to engage the target within cells. biorxiv.org These assays are a critical step in preclinical research, bridging the gap between biochemical potency and cellular efficacy. biorxiv.orgnih.gov
Inhibition of Other Biological Targets and Pathways
Antimicrobial Mechanisms (Antibacterial, Antifungal)
Beyond their roles as kinase inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents. researchgate.net Their broad-spectrum activity makes them attractive scaffolds for the development of new treatments against infectious diseases. researchgate.netnih.gov
Antibacterial Activity: Novel pyrazolo[1,5-a]pyrimidines have shown encouraging antibacterial characteristics. researchgate.net In one study, derivatives were tested against a panel of clinically isolated multidrug-resistant bacteria using agar (B569324) well-diffusion and broth microdilution methods. mdpi.com Three pyrazolo[1,5-a]pyrimidine compounds (designated 6, 9a, and 10a) exhibited excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.062 to 0.50 µg/mL. mdpi.com These compounds were also shown to disrupt bacterial biofilm formation, a key factor in persistent infections, and interfere with quorum sensing, a bacterial communication system. mdpi.com The proposed mechanism for some derivatives involves the inhibition of MurA, an essential enzyme in the production of the bacterial cell wall. researchgate.net
Antifungal Activity: The pyrazolo[1,5-a]pyrimidine core is also present in antifungal agents used to control plant fungi. amazonaws.com Synthetic derivatives have been evaluated against various phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani. amazonaws.comnih.govresearchgate.net Certain 6,7-diarylpyrazolo[1,5-a]pyrimidines showed potent activity; for example, compound 4j was highly effective against A. solani with an IC50 of 17.11 µg/mL, while compound 4h inhibited F. solani with an IC50 of 21.04 µg/mL. nih.gov Other studies have reported that some derivatives are highly active against fungi such as Candida albicans and Aspergillus fumigatus. eijppr.com
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound(s) | Activity Type | Target Organism(s) | Potency (MIC or IC50) | Reference |
|---|---|---|---|---|
| 6, 9a, 10a | Antibacterial | Multidrug-resistant Gram-positive and Gram-negative bacteria | MIC: 0.062 - 0.50 µg/mL | mdpi.com |
| 3f | Antifungal | Candida albicans, Aspergillus fumigatus | Highly active | eijppr.com |
| 4b | Antifungal | Candida albicans, Aspergillus fumigatus | Highly active | eijppr.com |
| 4h | Antifungal | Cytospora sp., Fusarium solani | IC50: 27.32 µg/mL, 21.04 µg/mL | nih.gov |
| 4j | Antifungal | Alternaria solani | IC50: 17.11 µg/mL | nih.gov |
Antiviral Activities (e.g., Hepatitis C, HIV Reverse Transcriptase, SARS-CoV-2 3CLpro)
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov
Hepatitis C Virus (HCV): A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govnih.gov Several series of these compounds have been optimized to achieve low nanomolar potencies in biochemical RdRp assays. nih.gov Structure-activity relationship (SAR) studies revealed that specific hydrophobic groups and an acidic functionality were key to their potent inhibitory activity. nih.govnih.gov
Other Viruses: While extensive data exists for HCV, the scaffold has shown broader antiviral potential. Pyrazolo[1,5-a]pyrimidines are known to act as HIV reverse transcriptase inhibitors. amazonaws.com More recently, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives developed as NAK kinase inhibitors were evaluated for their antiviral activity against several RNA viruses, including Venezuelan equine encephalitis virus (VEEV). biorxiv.org This activity is linked to the inhibition of host kinases like AAK1 and BIKE, which are involved in the viral life cycle through their regulation of the AP-2 complex. biorxiv.org This suggests that pyrazolo[1,5-a]pyrimidines can exert antiviral effects by targeting host-cell factors essential for viral propagation. biorxiv.org
Anti-inflammatory Pathways (e.g., Cyclooxygenase Inhibition: COX-1, COX-2)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as anti-inflammatory agents, primarily through their targeted inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, particularly the isoforms COX-1 and COX-2, are central to the inflammatory cascade as they mediate the production of prostaglandins. The synthesis and pharmacological assessment of various pyrazolo[1,5-a]pyrimidines have identified them as potent and selective inhibitors of COX-2. drugbank.com
In the search for more effective and selective anti-inflammatory drugs, new series of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives have been designed, synthesized, and evaluated for their in vitro inhibitory activities against both COX-1 and COX-2. researchgate.netnih.gov These studies revealed that the derivatives displayed a wide range of inhibitory concentrations (IC50), with values against COX-1 ranging from 4.909 ± 0.25 to 57.53 ± 2.91 µM and against COX-2 from 3.289 ± 0.14 to 124 ± 5.32 µM. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these series indicated that modifications to the substituents on the pyrimidine (B1678525) ring were crucial for activity, with 6,7-disubstituted derivatives showing the best results. drugbank.com One of the most potent and selective COX-2 inhibitors identified from a series was 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine. drugbank.com
In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Derivative Series 1 (Range) | 4.909 - 57.53 | 3.289 - 124 | researchgate.netnih.gov |
| Pyrazole Derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | nih.gov |
| Pyrazole Derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | nih.gov |
| Meloxicam (Reference) | 1.879 ± 0.1 | 5.409 ± 0.23 | nih.gov |
| Celecoxib (Reference) | 5.439 ± 0.28 | 2.164 ± 0.09 | nih.gov |
Antitrypanosomal Activity and Efficacy in Preclinical Models
Certain nitrogenated aromatic derivatives, including pyrazolo[1,5-a]pyrimidines, have demonstrated antiparasitic properties. researchgate.net In a study investigating compounds against Trypanosoma cruzi, the causative agent of Chagas disease, synthesized pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antitrypanosomal activity. The results indicated that these compounds exhibited activity against the parasite, with IC50 values for some derivatives falling within the micromolar range. Specifically, IC50 values for the tested pyrazolo[1,5-a]pyrimidines against T. cruzi ranged from 4 to 174 µM. researchgate.net This highlights the potential of this chemical scaffold as a starting point for the development of new treatments for trypanosomiasis. researchgate.net
Angiotensin II Receptor Antagonism
The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent and orally active angiotensin II (AII) receptor antagonists. nih.gov These compounds function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which is a key mechanism in the regulation of blood pressure. nih.gov Initial research identified 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as potent in vitro AII antagonists, although they lacked oral activity. nih.gov
Subsequent structural modifications were critical for improving both in vitro and in vivo efficacy. Key changes included the removal of the carbonyl oxygen and altering the position of the biphenyltetrazole substituent, which proved essential for oral activity. nih.gov Further structure-activity studies demonstrated that a methyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring was crucial for potent in vivo activity. nih.gov A series of 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives showed significant promise, with Ki values in the range of 0.4-4.0 nM in an in vitro binding assay using human AT1 receptors. nih.gov
Mycobacterial ATP Synthase Inhibition
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. nih.gov This enzyme is a key target for novel anti-TB drug development. Research has led to the design and synthesis of numerous 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. Comprehensive structure-activity relationship studies have shown that analogues containing a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, are particularly effective. nih.gov These compounds exhibit potent in vitro inhibition of M.tb growth, highlighting their potential as a new class of anti-tuberculosis agents that function by disrupting the energy metabolism of the mycobacteria. nih.gov
Antioxidant Mechanisms
Several studies have evaluated pyrazolo[1,5-a]pyrimidine derivatives for their antioxidant properties using various in vitro assays. johnshopkins.edunih.govnanobioletters.com These compounds have shown the ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity has been measured through assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, total antioxidant capacity (TAC), and iron-reducing power (IRP). johnshopkins.edunih.gov
In one study, a series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and tested, with several derivatives displaying good to potent bioactivity. johnshopkins.edunih.gov Among them, compound 3l exhibited the highest antioxidant and free radical scavenging activities, with a DPPH IC50 value of 18.77 µg/ml and an ABTS scavenging activity of 40.44%. johnshopkins.edunih.gov Another study found that compounds containing a phenolic group or those bearing sulfur and nitrogen atoms displayed high antioxidant activity, effectively inhibiting the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com
Cellular Assays and Phenotypic Screening in Preclinical Settings
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG-2)
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in the development of novel anticancer agents, with numerous derivatives demonstrating significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. ekb.egekb.eg Extensive screening has been conducted on colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and liver carcinoma (HepG-2) cell lines.
Multiple studies have reported the in vitro cytotoxic activities of newly synthesized pyrazolo[1,5-a]pyrimidines. For instance, certain Schiff base derivatives showed significant antitumor efficacy against HCT-116 cells, with IC50 values lower than the reference drug doxorubicin. ekb.eg Another derivative, CFI-402257, was identified as a potent and selective TTK inhibitor that demonstrated a dose-dependent increase in tumor growth inhibition in an HCT-116 colorectal cancer xenograft model. nih.gov
Against the MCF-7 breast cancer cell line, various pyrazolo[1,5-a]pyrimidine analogues have shown potent activity. ekb.egymerdigital.com One compound, 4d , was found to be more active than doxorubicin, with an IC50 value of 0.72 ± 0.03 μM. ekb.eg Similarly, against the HepG-2 liver cancer cell line, compound 4d exhibited even greater potency, with an IC50 of 0.14 ± 0.54 μM. ekb.eg Other research has also confirmed the cytotoxic potential of different derivatives against both MCF-7 and HepG-2 cell lines. ekb.egymerdigital.com
Cytotoxic Activity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 | MCF-7 (Breast) IC50 | HepG-2 (Liver) IC50 | Reference |
|---|---|---|---|---|
| Compound 22 | 59.18 µg/mL | Not Reported | Not Reported | ekb.eg |
| Compound 23 | 58.44 µg/mL | Not Reported | Not Reported | ekb.eg |
| Doxorubicin (Ref. for Cmpd 22/23) | 73.50 µg/mL | Not Reported | Not Reported | ekb.eg |
| Compound 4d | Not Reported | 0.72 ± 0.03 µM | 0.14 ± 0.54 µM | ekb.eg |
| Doxorubicin (Ref. for Cmpd 4d) | Not Reported | 2.28 µM | 3.67 µM | ekb.eg |
| Triazinone derivative 13 | 8.37 ± 0.5 µM | 3.81 ± 0.2 µM | Not Reported | researchgate.net |
| Doxorubicin (Ref. for Cmpd 13) | 5.23 ± 0.3 µM | 4.17 ± 0.2 µM | Not Reported | researchgate.net |
| Compound 7j | Not Reported | 16.36 µg/mL | Not Reported | ymerdigital.com |
| 5-FU (Ref. for Cmpd 7j) | Not Reported | 14.31 µg/mL | Not Reported | ymerdigital.com |
Evaluation of Cell Survival and Cell Cycle Progression
There is no specific information available in the scientific literature regarding the evaluation of cell survival and cell cycle progression following treatment with this compound.
Studies on other pyrazolo[1,5-a]pyrimidine derivatives have shown varied effects on cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis and disrupt the cell cycle in pancreatic ductal adenocarcinoma models. researchgate.net Other research has focused on the synthesis and antiproliferative activity of novel pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, with some compounds showing significant cytotoxic effects. ekb.eg However, these findings are not directly attributable to this compound.
Table 1: Summary of Cell Survival and Cell Cycle Progression Studies
| Compound | Cell Line | Assay | Findings |
|---|
Structure Activity Relationship Sar and Lead Optimization Strategies for Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol Analogues
Influence of Substituent Patterns on Pharmacological Properties
The pharmacological profile of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the substituent patterns can significantly alter the biological activity, selectivity, and pharmacokinetic properties of these compounds. rsc.org The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers multiple positions for substitution, primarily at the C-2, C-3, C-5, C-6, and C-7 positions, allowing for extensive exploration of the chemical space to optimize therapeutic potential. nih.govnih.gov
The introduction of different functional groups can modulate key parameters such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target. nih.gov For instance, the addition of hydrogen bond donors and acceptors can facilitate stronger binding to the active site of an enzyme, while the incorporation of specific lipophilic or hydrophilic moieties can improve cell permeability and solubility, respectively.
Systematic optimization of these substituent patterns is a cornerstone of medicinal chemistry efforts in this field, aiming to identify analogues with superior potency, reduced off-target effects, and favorable drug-like properties. The following table summarizes key findings on how substituent patterns influence the pharmacological properties of pyrazolo[1,5-a]pyrimidine analogues.
| Position of Substitution | Substituent Type | Observed Effect on Pharmacological Properties | Target Class/Disease Area |
| C-2 | Amino groups | Can enhance activity; specific amines like N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol showed promising potency in PI3Kδ inhibition. nih.gov | Kinase Inhibitors (PI3Kδ) |
| C-3 | Amide bond of picolinamide (B142947) | Significantly enhanced TrkA inhibitory activity. mdpi.com | Kinase Inhibitors (Trk) |
| C-3 | Carboxamide group | Enhanced Trk inhibition. mdpi.com | Kinase Inhibitors (Trk) |
| C-3 | Nitrile group | Showed the highest affinity in BCL6 binders, possibly through polar interaction with an asparagine residue. nih.gov | Protein-Protein Interaction Inhibitors (BCL6) |
| C-5 | 2,5-difluorophenyl-substituted pyrrolidine (B122466) | Increased Trk inhibition activity. mdpi.com | Kinase Inhibitors (Trk) |
| C-5 | Indole (B1671886) derivatives | Can form an additional hydrogen bond with Asp-787 in PI3Kδ, enhancing selectivity. nih.gov | Kinase Inhibitors (PI3Kδ) |
| C-6 | Fluorine | Contributed to maximizing NTRK1 inhibitory activity. mdpi.com | Kinase Inhibitors (NTRK1) |
| C-7 | Morpholine (B109124) group | Improved selectivity by reducing off-target effects in Trk inhibitors. mdpi.com | Kinase Inhibitors (Trk) |
| C-7 | Aryl groups with methoxy (B1213986) substituents | Enhanced anticancer activity against MCF-7, HepG-2, and HCT-116 cell lines. mdpi.com | Anticancer Agents |
Rational Design Principles Based on Scaffold Modification
The rational design of pyrazolo[1,5-a]pyrimidine analogues is a key strategy to enhance their therapeutic potential. This approach involves targeted modifications of the core scaffold to optimize interactions with the biological target, improve pharmacokinetic properties, and minimize off-target effects.
Exploration of Substitution at C-2, C-3, C-5, C-6, and C-7 Positions
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic exploration of substitutions at multiple positions, each offering a unique opportunity to modulate the compound's properties.
C-2 Position: Modifications at this position have been shown to be critical for potency and selectivity. For instance, in the development of PI3Kδ inhibitors, various amine substituents were explored at the C-2 position, with N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol emerging as highly potent moieties. nih.gov Furthermore, replacing a methylene (B1212753) linker with a carbonyl group at this position has been investigated to potentially enhance activity. nih.gov
C-3 Position: The C-3 position is a key site for modification to improve target engagement. The introduction of a picolinamide group via an amide bond at this position led to a significant enhancement in TrkA inhibitory activity. mdpi.com Similarly, the presence of a carboxamide group at C-3 was found to be beneficial for Trk inhibition. mdpi.com In the context of BCL6 inhibitors, a nitrile group at C-3 demonstrated the highest affinity, suggesting a crucial polar interaction. nih.gov
C-5 Position: Substitutions at the C-5 position often influence selectivity and potency. The incorporation of a 2,5-difluorophenyl-substituted pyrrolidine at this position was a key factor in increasing Trk inhibition. mdpi.com In the pursuit of selective PI3Kδ inhibitors, placing indole derivatives at C-5 was found to facilitate an additional hydrogen bond with the target enzyme, thereby enhancing selectivity. nih.gov
C-6 Position: While less frequently explored than other positions, substitution at C-6 can still impact activity. For example, the introduction of a fluorine atom at the C-6 position was found to be important for maximizing the activity of NTRK1 inhibitors. mdpi.com In a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of herpes simplex viruses, C-6 substitution allowed for the modification of developability parameters while maintaining potency. nih.gov
C-7 Position: The C-7 position is often modified to improve selectivity and other drug-like properties. The addition of a morpholine group at C-7 in Trk inhibitors helped to reduce off-target effects. mdpi.com In the realm of anticancer agents, aryl groups with electron-donating methoxy substituents at the C-7 position were shown to enhance activity. mdpi.com
Impact of the Hydroxymethyl Moiety at C-3 on Activity and Selectivity
While extensive research has focused on various substitutions at the C-3 position, the specific impact of a hydroxymethyl moiety, as present in Pyrazolo[1,5-a]pyrimidin-3-ylmethanol, is a more nuanced aspect of the SAR for this class of compounds. The hydroxymethyl group, being a small, polar, and hydrogen-bond-donating functional group, can significantly influence a molecule's interaction with its biological target and its physicochemical properties.
The presence of the hydroxyl group can lead to the formation of a crucial hydrogen bond with an amino acid residue in the active site of a target protein, thereby anchoring the inhibitor and enhancing its potency. This is a common strategy in rational drug design to improve binding affinity. Furthermore, the hydroxymethyl group can improve the aqueous solubility of the compound, which is a desirable property for drug candidates. However, it can also increase the potential for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, which could alter the compound's activity and pharmacokinetic profile. The precise impact on selectivity is target-dependent and would be determined by the specific topology of the active site.
Conformationally Restricted Analogues and Macrocyclization
To enhance potency and selectivity, medicinal chemists often employ strategies to reduce the conformational flexibility of a ligand. For pyrazolo[1,5-a]pyrimidine analogues, this has been achieved through the design of conformationally restricted analogues and through macrocyclization. By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in binding affinity.
Macrocyclization, the process of linking two positions of the molecule to form a ring, is a powerful strategy to pre-organize the molecule for optimal target interaction. This approach has been successfully applied in the development of highly selective casein kinase 2 (CK2) inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The resulting macrocyclic compounds displayed excellent potency and selectivity, demonstrating the utility of this strategy in kinase inhibitor design. nih.govbiorxiv.org
Lead-to-Drug Candidate Progression: Case Studies from Pyrazolo[1,5-a]pyrimidine Research
The journey from a promising lead compound to a clinical drug candidate is a complex, multi-parameter optimization process. The pyrazolo[1,5-a]pyrimidine scaffold has served as the foundation for several successful lead optimization campaigns, culminating in the development of marketed drugs and clinical candidates.
One notable example is the development of inhibitors of Tropomyosin receptor kinases (Trks). The pyrazolo[1,5-a]pyrimidine core is a key feature of two of the three marketed drugs for NTRK fusion cancers: Larotrectinib and Entrectinib. mdpi.com The development of these drugs involved extensive SAR studies to identify optimal substituents that would confer high potency and selectivity for Trk kinases while maintaining favorable pharmacokinetic properties. For instance, the discovery of Larotrectinib involved the strategic incorporation of a 2,5-difluorophenyl-substituted pyrrolidine at the C-5 position to enhance Trk inhibition. mdpi.com
Another case study is the development of selective PI3Kδ inhibitors. Starting from initial hits, researchers systematically modified the pyrazolo[1,5-a]pyrimidine scaffold at the C-2 and C-5 positions. This led to the identification of compounds with low nanomolar IC50 values and high selectivity for the PI3Kδ isoform. nih.gov The lead optimization process involved exploring a variety of amine substituents at C-2 and heteroaromatic systems at C-5, ultimately leading to potent and selective drug candidates. nih.gov
The development of CDK inhibitors also provides valuable insights into the lead optimization of pyrazolo[1,5-a]pyrimidines. Several compounds based on this scaffold have progressed through preclinical development as effective anti-tumor agents targeting CDKs. ekb.eg The rational design of these inhibitors often involves retaining the core pyrazolopyrimidine scaffold while strategically modifying substituents to enhance binding to the ATP-binding pocket of the target CDK. ekb.eg
The following table provides a summary of key lead optimization efforts for pyrazolo[1,5-a]pyrimidine-based compounds.
| Lead Compound Class | Target | Key Optimization Strategies | Resulting Drug Candidate/Marketed Drug |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | Trk Kinases | Introduction of a 2,5-difluorophenyl-substituted pyrrolidine at C-5. | Larotrectinib |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Systematic modification of amine substituents at C-2 and indole derivatives at C-5. | Potent and selective clinical candidates. |
| Pyrazolo[1,5-a]pyrimidine analogues of roscovitine | CDKs | Isosteric replacement of benzyl (B1604629) group with a para-fluorophenyl group; retention of a free amino group. | Preclinical candidates with potent anti-tumor activity. |
| Pyrazolo[1,5-a]pyrimidine-based AHR antagonists | Aryl Hydrocarbon Receptor (AHR) | Systematic optimization of substituents to achieve low nanomolar antagonistic potency. | Potent AHR antagonists for cancer therapy. rsc.org |
Applications of Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol Derivatives in Materials Science and Optoelectronics
Fluorescence Properties and Performance as Organic Fluorophores
The inherent fluorescence of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key feature driving its application in optical materials. Strategic chemical modifications to this scaffold allow for the fine-tuning of its light-absorbing and emitting properties, leading to the creation of bespoke fluorophores for a range of applications.
Tunable Absorption and Emission Characteristics
The absorption and emission wavelengths of pyrazolo[1,5-a]pyrimidin-3-ylmethanol derivatives can be systematically altered by modifying the substituents on the fused ring system. researchgate.net This tunability is a crucial attribute for their use as fluorescent probes and in organic light-emitting devices. researchgate.net The photophysical properties of these derivatives are highly dependent on the nature of the substituent groups, particularly at the 7-position of the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org
Research has demonstrated that the introduction of electron-donating groups (EDGs) at position 7 significantly enhances both absorption and emission behaviors. nih.govrsc.org For instance, derivatives featuring EDGs like 4-anisyl, 7-diethylaminocoumarin-3-yl, and 4-diphenylaminophenyl exhibit high absorption coefficients (ε) in tetrahydrofuran (B95107) (THF), with values reaching up to 6547, 39,867, and 15,008 M⁻¹ cm⁻¹, respectively. rsc.org Conversely, the presence of electron-withdrawing groups (EWGs) or neutral groups tends to decrease the absorption coefficients. rsc.org This modulation of electronic properties allows for the rational design of fluorophores with specific spectral characteristics.
The following table illustrates the effect of different substituents at the 7-position on the absorption and emission properties of 3-methylpyrazolo[1,5-a]pyrimidine (B12977187) derivatives in THF.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) |
| 4a | 4-Pyridyl | 358 | 3320 | 433 |
| 4b | 2,4-Dichlorophenyl | 356 | 2727 | 425 |
| 4d | Phenyl | 358 | 3827 | 426 |
| 4e | 4-Methoxyphenyl | 370 | 6547 | 437 |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
High Quantum Yields and Photostability
A critical measure of a fluorophore's efficiency is its fluorescence quantum yield (ΦF), which represents the ratio of emitted photons to absorbed photons. Many pyrazolo[1,5-a]pyrimidine derivatives exhibit high quantum yields, making them bright and efficient emitters. rsc.org The quantum yields of these compounds are, much like their absorption and emission wavelengths, highly tunable through chemical modification. researchgate.net Studies have reported quantum yields ranging from 0.01 to as high as 0.97, demonstrating the vast potential for optimization. nih.govrsc.org
Furthermore, these derivatives often display excellent photostability, a crucial property for applications requiring prolonged or intense light exposure, such as in fluorescence microscopy and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The stability of some pyrazolo[1,5-a]pyrimidine-based probes has been found to be comparable to that of well-established commercial dyes like coumarin-153 and rhodamine 6G. nih.govrsc.org
The table below presents the quantum yields of several 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine derivatives in THF.
| Compound | Substituent at Position 7 | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 0.81 |
| 4b | 2,4-Dichlorophenyl | 0.97 |
| 4d | Phenyl | 0.91 |
| 4e | 4-Methoxyphenyl | 0.96 |
Data from a detailed investigation into pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
Solid-State Emission and Aggregation-Induced Emission (AIE) Characteristics
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which diminishes their fluorescence, certain pyrazolo[1,5-a]pyrimidine derivatives exhibit strong solid-state emission. nih.govrsc.org This property is highly desirable for applications such as solid-state lighting and sensors. Derivatives bearing simple aryl groups have been shown to have good solid-state emission intensities, with quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63. nih.govrsc.org
Interestingly, some derivatives also display aggregation-induced emission (AIE) characteristics. researchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For example, a derivative with a 2,4-dichlorophenyl substituent at the 7-position is suggested to exhibit AIE due to a significant dihedral angle between this group and the heterocyclic core, which can reduce electronic communication between the rings and favor emission in the aggregated state. nih.gov
Development of Chemosensors
The versatile photophysical properties of this compound derivatives make them excellent candidates for the development of chemosensors. nih.gov These sensors operate by exhibiting a change in their fluorescence or color upon interaction with a specific analyte.
Ion Sensing Applications
The primary application of pyrazolo[1,5-a]pyrimidine derivatives in ion sensing has been focused on the detection of the cyanide anion (CN⁻). uni.luresearchgate.net These chemosensors are designed to undergo a specific chemical reaction with cyanide, leading to a measurable change in their optical properties. The detection mechanism often involves the nucleophilic addition of the cyanide ion to an electron-deficient site on the sensor molecule, which in turn disrupts the intramolecular charge transfer (ICT) process and alters the fluorescence emission. uni.lu
Molecular Sensing Applications (e.g., Cyanide, Water)
Beyond simple ion detection, these derivatives have been engineered for the sensitive and selective detection of specific molecules.
Cyanide Sensing: As mentioned, cyanide detection is a well-explored application. Researchers have developed integrated pyrazolo[1,5-a]pyrimidine–hemicyanine systems that act as highly selective and sensitive probes for cyanide in aqueous solutions. uni.lu One such probe demonstrated detection limits as low as 86 nmol L⁻¹ through fluorescence emission, a value well below the maximum permissible concentration in drinking water set by the World Health Organization. uni.lu Another study reported the development of pyrazolo[1,5-a]pyrimidinium salts for cyanide sensing with detection limits of 0.15 µmol/L. rsc.org
Water Sensing: Certain pyrazolo[1,5-a]pyrimidine-triphenylamine hybrid systems have been developed as fluorescent indicators for quantifying the water content in organic solvents. chemrio.com This application is crucial in many industrial processes where the presence of water can be detrimental.
The development of these chemosensors highlights the adaptability of the pyrazolo[1,5-a]pyrimidine scaffold for creating highly specific and sensitive detection systems for a variety of important analytes.
Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold have positioned its derivatives as promising candidates for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The core structure of these compounds allows for extensive functionalization, which in turn enables the fine-tuning of their electronic and optical characteristics to meet the specific demands of these technologies.
The pyrazolo[1,5-a]pyrimidine (PP) framework is recognized for its versatility in materials science due to its tunable photophysical properties. researchgate.netnbinno.com By strategically modifying substituents on the fused ring system, researchers can adjust the absorption and emission wavelengths, quantum yields, and photostability of these materials. nbinno.com This tunability is a key factor for their use in organic light-emitting devices. nbinno.com For instance, the introduction of electron-donating groups (EDGs) at specific positions on the pyrazolo[1,5-a]pyrimidine core has been shown to significantly enhance both absorption and emission behaviors, leading to brighter and more photostable fluorescent probes. nbinno.comrsc.org
The fluorescence properties of pyrazolo[1,5-a]pyrimidine derivatives, including high quantum yields in various solvents and excellent photostability, make them an attractive alternative to other commonly used fluorophores. nih.gov Theoretical and experimental studies on a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines have demonstrated that their photophysical properties are highly dependent on the nature of the substituent at the 7-position. nih.gov The main absorption band for these compounds is generally observed between 340–440 nm, which is attributed to an intramolecular charge transfer (ICT) process. nih.gov
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives bearing simple aryl groups can exhibit good solid-state emission intensities, which is a crucial characteristic for their application as emitters in OLEDs. rsc.org The design of donor-π-acceptor (D-π-A) type molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core has been explored for use as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com These compounds have demonstrated suitable energy levels and high thermal stability, with degradation temperatures exceeding 400 °C. mdpi.com
The following interactive table provides representative data on the photophysical properties of some 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives, illustrating the effect of different substituents on their absorption and emission characteristics.
| Compound | Substituent at Position 7 | Absorption Max (λabs) in nm | Emission Max (λem) in nm | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Fluorescence Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 361 | 425 | 15,100 | 0.85 |
| 4d | Phenyl | 345 | 420 | 17,300 | 0.65 |
| 4e | 4-Methoxyphenyl | 349 | 430 | 20,600 | 0.97 |
| 4g | 4-(Dimethylamino)phenyl | 440 | 525 | 18,200 | 0.90 |
Note: The data presented in this table is based on reported values for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine derivatives and is intended to be illustrative of the properties of this class of compounds. rsc.org
While extensive research has been conducted on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, specific studies focusing on "this compound" for OLED and organic solar cell applications are not widely available in the current literature. However, the foundational knowledge of the tunable optoelectronic properties of the pyrazolo[1,5-a]pyrimidine scaffold suggests that derivatives of this compound could also be engineered to exhibit desirable characteristics for these applications.
Exploration in Non-Linear Optics (NLO)
The field of non-linear optics (NLO) involves the study of how materials respond to intense electromagnetic fields, such as those produced by lasers, leading to a range of phenomena with applications in optical switching, frequency conversion, and data storage. The NLO response of a material is intrinsically linked to its molecular structure, with molecules possessing large hyperpolarizabilities being of particular interest.
While the non-linear optical properties of "this compound" have not been specifically detailed in the available literature, the broader class of pyrimidine (B1678525) derivatives has been investigated for their NLO potential. researchgate.net The pyrimidine core, with its π-deficient and electron-withdrawing nature, combined with its aromatic and coplanar characteristics, provides a suitable platform for the design of push-pull molecules that can exhibit significant NLO responses. researchgate.net
Theoretical studies, such as those employing density functional theory (DFT), are crucial in predicting the NLO properties of new materials. nbinno.comresearchgate.net For instance, investigations into other pyrimidine derivatives have shown that the crystalline environment can lead to a significant enhancement of NLO behavior. researchgate.net Properties such as polarizability and hyperpolarizability can be computationally investigated to screen for promising NLO candidates. researchgate.net
The design of molecules with a D-π-A structure is a common strategy to enhance NLO properties. In the context of pyrazolo[1,5-a]pyrimidines, the electron-accepting nature of the pyrimidine ring can be complemented by attaching electron-donating groups through a π-conjugated spacer. This can facilitate intramolecular charge transfer, a key mechanism for generating a large NLO response. mdpi.com
Although experimental data on the NLO properties of this compound derivatives are currently lacking, the structural features of the pyrazolo[1,5-a]pyrimidine scaffold suggest a potential for these compounds in NLO applications. Further theoretical and experimental research is necessary to fully explore and quantify the NLO response of this specific class of compounds.
Future Perspectives and Research Challenges in Pyrazolo 1,5 a Pyrimidin 3 Ylmethanol Chemistry
Advancements in Sustainable and Efficient Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has evolved significantly, with a growing emphasis on green and efficient chemical processes. nih.gov Future advancements are expected to further refine these methodologies to minimize environmental impact, reduce costs, and improve accessibility.
Key areas of development include:
Microwave-Assisted Synthesis : This technique has proven valuable for preparing pyrazolo[1,5-a]pyrimidines, offering increased speed, higher yields, and a reduced environmental footprint compared to conventional heating methods. nih.govnih.gov Protocols have been developed for solvent- and catalyst-free cyclocondensation reactions, achieving high yields (88-97%) in minutes. researchgate.net
Green Chemistry Approaches : Researchers are exploring novel, environmentally benign strategies. One such approach utilizes ultrasonic irradiation in aqueous ethanol (B145695), assisted by catalysts like KHSO4, to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and acetylenic esters. bme.hu The use of deep eutectic solvents (DES) also presents a benign and efficient medium for these syntheses. ias.ac.in
One-Pot and Multicomponent Reactions : To enhance efficiency and reduce waste, one-pot cyclization and multicomponent reactions are being developed. nih.govnih.gov These methods streamline the synthesis process by combining multiple steps without isolating intermediates, which is both time- and resource-efficient. nih.gov
Catalysis : Palladium-catalyzed cross-coupling reactions and click chemistry have become instrumental in introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine core, thereby expanding its structural diversity and biological activity. nih.govrsc.org Future work will likely focus on developing more sustainable catalysts and minimizing the use of hazardous reagents. nih.gov
| Methodology | Key Advantages | Example Condition | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced solvent use. | β-enaminones and NH-5-aminopyrazoles at 180°C for 2 min. | nih.govresearchgate.net |
| Ultrasonic Irradiation | Environmentally friendly, good yields. | Aminopyrazoles and acetylenic esters with KHSO4 in aqueous media. | bme.hu |
| Palladium-Catalyzed Cross-Coupling | Enables precise introduction of diverse functional groups. | Suzuki or Buchwald-Hartwig reactions for C-C or C-N bond formation. | nih.govnih.gov |
| Multicomponent Reactions | High efficiency, reduced waste, step economy. | Mannich-type reactions followed by oxidation. | nih.gov |
Rational Design of Highly Selective Molecular Probes
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, particularly for developing selective protein kinase inhibitors. nih.govnih.gov Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is crucial for creating highly selective probes that can target specific enzymes with minimal off-target effects. nih.govnih.gov
SAR studies have revealed that substitutions at various positions on the fused ring system significantly impact the compound's interaction with biological targets. nih.gov For instance, in designing PI3Kδ inhibitors, a morpholine (B109124) moiety was found to be crucial for forming a hydrogen bond in the hinge region of the kinase, while indole (B1671886) derivatives at the C(5) position can form additional bonds that enhance selectivity. nih.gov Similarly, for Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the Met592 residue in the kinase's hinge region. mdpi.com
The future of rational design in this area involves:
Structure-Based Design : Utilizing X-ray crystallography and molecular docking to understand the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with their target proteins. This allows for precise modifications to enhance potency and selectivity. nih.govekb.eg
Macrocyclization : Transforming linear inhibitors into macrocyclic structures is a promising strategy to improve selectivity by constraining the molecule's conformation, which can reduce binding to off-targets. mdpi.combiorxiv.org
Targeting Resistance Mutations : A key challenge in cancer therapy is acquired resistance. Future designs will focus on creating inhibitors that are effective against both wild-type and mutated forms of kinases, such as quizartinib-resistant FLT3 mutations in acute myeloid leukemia (AML). nih.govresearchgate.net
Overcoming Preclinical Challenges (e.g., improving bioavailability, minimizing off-target interactions)
Despite their promise, pyrazolo[1,5-a]pyrimidine-based compounds face several preclinical hurdles that must be overcome to translate them into effective therapeutics. Key challenges include drug resistance, off-target effects, toxicity, and poor pharmacokinetic properties like low bioavailability. nih.govrsc.org
Strategies to address these challenges include:
Improving Bioavailability : Poor oral bioavailability can hinder the clinical development of promising inhibitors. acs.org Research focuses on modifying the chemical structure to improve solubility and metabolic stability. This involves a multi-parameter optimization process, assessing properties like stability in liver microsomes in parallel with potency and selectivity. nih.govacs.org
Minimizing Off-Target Interactions : Lack of selectivity can lead to toxicity and undesirable side effects. nih.gov Improving selectivity through rational design, as discussed previously, is paramount. Macrocyclization and the introduction of specific functional groups can steer the molecule away from unintended targets. mdpi.combiorxiv.org
Combating Drug Resistance : Cancer cells can develop resistance to kinase inhibitors. The development of next-generation compounds that can inhibit mutated kinases is a critical area of research. nih.gov This involves designing molecules that can accommodate changes in the kinase's binding pocket or that utilize different binding modes. mdpi.com
Emerging Biological Targets and Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration against a wide and growing range of biological targets beyond its initial applications. nih.govnih.gov While well-established as inhibitors of kinases like CDKs, EGFR, and B-Raf in oncology, new research is unveiling their potential in other therapeutic areas. nih.govrsc.org
Emerging targets and areas of interest include:
Tropomyosin Receptor Kinase (Trk) Inhibitors : This family of proteins is a key target in cancers driven by NTRK gene fusions. Marketed drugs like Larotrectinib and Entrectinib feature the pyrazolo[1,5-a]pyrimidine core, and research continues to develop next-generation inhibitors to overcome resistance. mdpi.com
Pim Kinases : As serine/threonine kinases implicated in cancer, Pim kinases are a promising target. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim inhibitors. nih.gov
Aryl Hydrocarbon Receptor (AHR) : AHR is a ligand-dependent transcription factor involved in immune regulation and is a promising target for cancer immunotherapy. Novel pyrazolo[1,5-a]pyrimidine-based AHR antagonists have been identified with low nanomolar potency. rsc.org
Other Targets : The scaffold has shown inhibitory activity against a diverse array of other targets, including the m6A demethylase ALKBH5 (for AML), FLT3-ITD (for AML), and as antitubercular agents. nih.govdundee.ac.ukmedchemexpress.cn
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | CDK1, CDK2, CDK9 | Oncology | nih.govekb.egacs.org |
| Trk Family (TrkA, TrkB, TrkC) | Oncology (NTRK fusion cancers) | mdpi.com | |
| FLT3-ITD | Oncology (Acute Myeloid Leukemia) | nih.gov | |
| Pim-1 | Oncology | nih.gov | |
| Transcription Factors | Aryl Hydrocarbon Receptor (AHR) | Oncology / Immunology | rsc.org |
| Enzymes | ALKBH5 (m6A demethylase) | Oncology (Acute Myeloid Leukemia) | medchemexpress.cn |
| Other | Mycobacterium tuberculosis targets | Infectious Disease (Tuberculosis) | dundee.ac.uk |
Novel Applications in Advanced Materials and Functional Devices
Beyond their biological applications, pyrazolo[1,5-a]pyrimidine derivatives are gaining significant attention in materials science due to their unique photophysical properties. nih.gov The fused N-heterocyclic system serves as an excellent fluorophore, with properties that can be tuned through chemical modification. rsc.org
Future applications in this domain include:
Fluorescent Probes and Chemosensors : The tunable absorption and emission wavelengths, quantum yields, and photostability of these compounds make them ideal for use in biological imaging and as chemosensors for detecting specific analytes. nbinno.com The introduction of electron-donating groups at position 7, for example, can significantly enhance absorption and emission intensity. rsc.org
Organic Light-Emitting Devices (OLEDs) : The strong fluorescence of certain derivatives, particularly in the solid state, suggests potential applications as emitters in OLEDs. rsc.org
Advanced Functional Materials : The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with interesting conformational and supramolecular properties could lead to their use in developing novel solid-state materials with unique optical or electronic characteristics. nih.gov
The ongoing research into the synthesis, biological activity, and material properties of the pyrazolo[1,5-a]pyrimidine scaffold ensures that it will remain a significant and highly versatile platform for innovation in both medicine and technology.
Q & A
Q. Q1. What are the established synthetic routes for Pyrazolo[1,5-a]pyrimidin-3-ylmethanol, and how can reaction conditions be optimized for yield and purity?
this compound derivatives are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated electrophiles. Key steps include:
- Cyclization : Reaction of 3-amino-1H-pyrazoles with β-ketonitriles or alkoxymethylene-β-dicarbonyl compounds under reflux in ethanol or DMF, often catalyzed by sodium ethoxide .
- Functionalization : Post-cyclization modifications, such as chlorination (using POCl₃) or amination (with trans-4-aminocyclohexanol), to introduce substituents at the 5- or 7-positions .
- Hydroxymethylation : Reduction of ester or nitrile groups at the 3-position using NaBH₄ or LiAlH₄ to yield the methanol moiety .
Optimization : Microwave-assisted reactions (e.g., 130°C, 16 hours) improve regioselectivity and reduce byproducts .
Q. Q2. How can researchers validate the structural identity and purity of this compound derivatives?
Critical analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. For example, ¹H NMR signals at δ 5.2–5.5 ppm confirm the hydroxymethyl group .
- Mass Spectrometry (MS) : High-resolution MS (e.g., exact mass 331.0975 for (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves ambiguities in regioisomerism for crystalline derivatives .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies polar byproducts .
Advanced Research Questions
Q. Q3. What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives for kinase inhibition?
Key SAR findings:
- 5-Position Substituents : Hydrogen-bond donors (e.g., -NH₂, -OH) enhance binding to kinase catalytic domains (e.g., Pim-1, CDK2). For example, 5-aminocyclohexanol derivatives show IC₅₀ values <50 nM due to interactions with Asp-128/131 in Pim-1 .
- 3-Position Methanol Group : The hydroxymethyl moiety improves solubility and serves as a handle for prodrug design or bioconjugation .
- 7-Position Modifications : Bulky aryl groups (e.g., 4-fluorophenyl) increase selectivity for TSPO (translocator protein) over hERG channels .
Methodology : Combinatorial libraries screened via fluorescence polarization assays or radioligand binding (e.g., ¹⁸F-6b for TSPO imaging) .
Q. Q4. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?
Common discrepancies arise from:
- Off-Target Effects : Use isoform-specific kinase profiling (e.g., Eurofins KinaseProfiler) to distinguish Pim-1 vs. CDK2 inhibition .
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (logP >3 reduces cellular uptake) or metabolic instability (e.g., CYP3A4-mediated oxidation) .
- Species Variability : Rat vs. human TSPO binding affinities differ due to polymorphism (e.g., Ala147Thr) .
Resolution : Parallel in vitro (enzymatic IC₅₀) and in vivo (microdosing/PET imaging) studies validate target engagement .
Q. Q5. What strategies improve the pharmacokinetic (PK) profile of this compound-based probes for in vivo imaging?
- Radiolabeling : Incorporate ¹⁸F at the 5-position (e.g., 2-[¹⁸F]fluoroethoxy groups) via nucleophilic substitution, achieving radiochemical yields >80% and specific activity >2 Ci/μmol .
- Prodrug Design : Mask the hydroxymethyl group as a phosphate ester to enhance blood-brain barrier penetration, with enzymatic cleavage in target tissues .
- Formulation : Liquid formulations with cyclodextrin or PEG-400 improve solubility (>10 mg/mL) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
